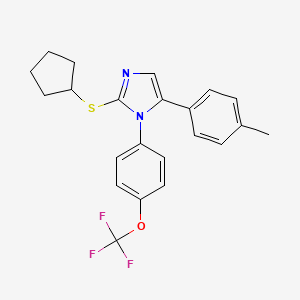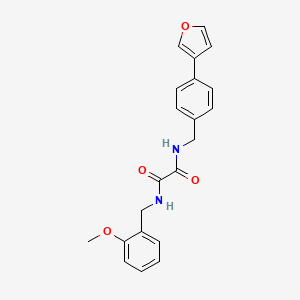
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide, also known as FBAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FBAO belongs to the oxalamide family of compounds and has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activity
Compounds with structures related to N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide have shown promise in cancer research. For instance, certain derivatives have demonstrated potent anticancer and antiangiogenic activities in vitro and in vivo. These compounds target the colchicine site on tubulin, inhibiting cancer cell growth at nanomolar concentrations, binding to tubulin, inducing apoptosis, and showing potent vascular disrupting properties derived from their effect on vascular endothelial cells. This highlights their potential as novel cancer therapeutics (Romagnoli et al., 2015).
Photodynamic Therapy
New compounds have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment modality for various cancers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. The presence of methoxybenzyl groups plays a crucial role in their photophysical and photochemical properties (Pişkin et al., 2020).
Antibacterial Activity
Derivatives of the compound have been explored for their antibacterial activity. Schiff base derivatives, for example, have been synthesized and shown to exhibit superior antibacterial activity against various bacterial strains. This suggests that these compounds could serve as a basis for developing new antibacterial agents, highlighting the importance of the methoxybenzyl group in enhancing their activity (Parekh et al., 2005).
Bio-Based Materials
Research into fully bio-based benzoxazine monomers, synthesized from components including methoxybenzyl alcohol, demonstrates the potential of these compounds in creating new materials. Such monomers undergo copolymerization, leading to resins with enhanced thermal properties and cross-linking density. This research opens up new avenues for developing sustainable, bio-based polymers with desirable characteristics (Wang et al., 2012).
Structural Characterization
The crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, closely related to the compound , has been determined, providing insights into its molecular configuration and potential interactions. Such structural characterizations are essential for understanding the compound's chemical behavior and for designing molecules with specific properties for various applications (Zhang et al., 2008).
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-19-5-3-2-4-17(19)13-23-21(25)20(24)22-12-15-6-8-16(9-7-15)18-10-11-27-14-18/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFQEZPTYHMOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)
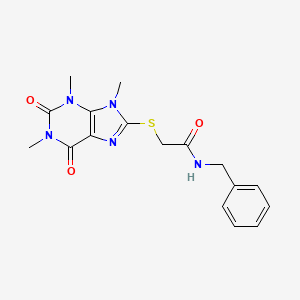
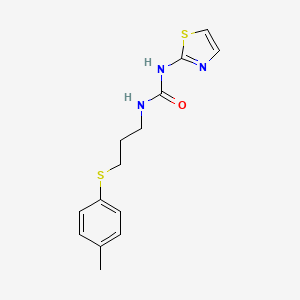
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
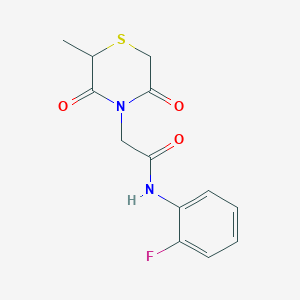
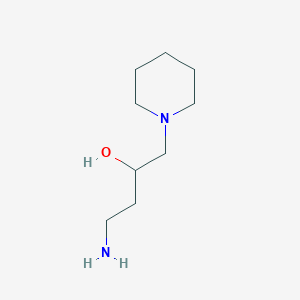
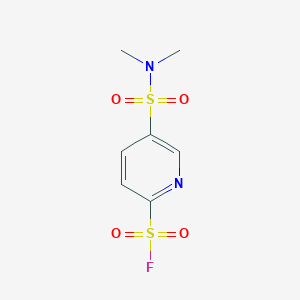
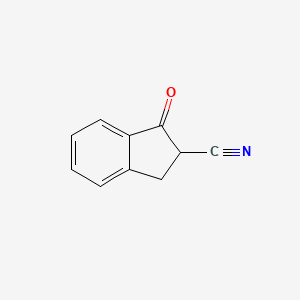
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)
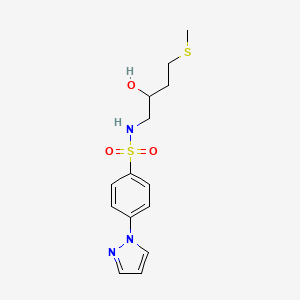
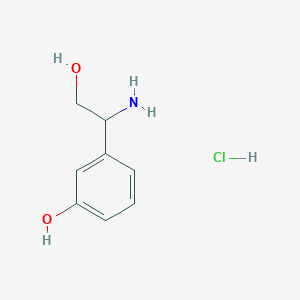
![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)
